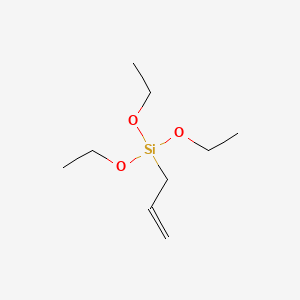![molecular formula C16H17NO3 B1265947 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid CAS No. 96612-91-8](/img/structure/B1265947.png)
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, such as 4-(3-Amino-2-carboxy phenyl) butanoic acid, involves steps like nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, highlighting low-cost and mild reaction conditions suitable for industrial-scale production (Yuan Guo-qing, 2013). Similarly, the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives through intramolecular carbopalladation of nitriles demonstrates high yields and good regioselectivity, showcasing the versatility in forming complex structures from simple starting materials (Qingping Tian et al., 2003).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 2-aminochromenes and 2-aminobenzo[b]pyrans, have been established through X-ray diffraction analysis, providing insights into the structural configuration that can influence the compound's reactivity and interaction with biological targets (A. M. Shestopalov et al., 2002; 2003).
Chemical Reactions and Properties
The versatility of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid and its analogs in chemical reactions is exemplified by their use in synthesizing various heterocyclic compounds, including furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These reactions showcase the compound's reactivity towards different nucleophiles, underlying its importance in creating pharmacologically active molecules (A. Y. Soliman et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are critical for understanding how 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid can be manipulated in laboratory and industrial settings. Although specific details on these properties were not found in the provided research, they are fundamental in dictating the conditions under which the compound can be synthesized, stored, and applied in further chemical reactions.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various chemical reagents, and participation in specific types of chemical reactions, define the practical applications of 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid in synthesis and drug development processes. Its role as an intermediate in synthesizing biologically active molecules, such as thiazolidin-3-yl propan-1-one derivatives with antimicrobial activities, highlights its chemical versatility and potential for contributing to new therapeutic agents (Amit A. Pund et al., 2022).
Aplicaciones Científicas De Investigación
Renewable Building Block for Benzoxazine Synthesis
3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, has been explored as a renewable building block in the synthesis of polybenzoxazine. This approach uses phloretic acid to enhance the reactivity of molecules with –OH groups towards benzoxazine ring formation, offering a sustainable alternative to phenol. This novel pathway could lead to a multitude of applications in material science due to the abundance of –OH bearing compounds (Acerina Trejo-Machin et al., 2017).
Development of Potent PPARγ Agonists
The compound 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid plays a crucial role in synthesizing potent PPARγ agonists, used in antidiabetic medications. This synthesis pathway involves key steps like copper(I) catalyzed N-arylation, leading to molecules like GW710936X, which are significant in the development of new antihyperglycemic and antihyperlipidemic agents (D. Reynolds & S. Hermitage, 2001).
Synthesis of Benzoxazine End-Capped Molecules
In the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐butenyl phenyl sulfone, a compound structurally related to 2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid, demonstrates its application in creating benzoxazine end-capped molecules. Such molecules are pivotal in creating materials with suitable thermal and thermo-mechanical properties for diverse applications (D. Enders, S. V. Berg, & B. Jandeleit, 2003).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid is used in modifying poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, enhancing their properties for potential medical applications. This modification process involves condensation reactions with various amines, leading to polymers with increased thermal stability and promising biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLONDOVSENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid | |
CAS RN |
96612-91-8, 16652-64-5 | |
| Record name | o-Benzyl-DL-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096612918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-BENZYL-DL-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LQ6V9MO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone](/img/structure/B1265869.png)










